molecular formula C11H17NO B14261956 N-Hydroxy-2,3,4,5,6-pentamethylaniline CAS No. 184956-90-9

N-Hydroxy-2,3,4,5,6-pentamethylaniline

Cat. No.: B14261956
CAS No.: 184956-90-9
M. Wt: 179.26 g/mol
InChI Key: PSEHDTIOKYCHSD-UHFFFAOYSA-N
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Description

N-Hydroxy-2,3,4,5,6-pentamethylaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the amino group is substituted with a hydroxy group and the benzene ring is fully methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,3,4,5,6-pentamethylaniline typically involves the nitration of 2,3,4,5,6-pentamethylaniline followed by reduction. The nitration process introduces a nitro group, which is then reduced to a hydroxylamine group. Common reagents used in these steps include nitric acid for nitration and reducing agents like lithium aluminum hydride for the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,3,4,5,6-pentamethylaniline undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methylated benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2,3,4,5,6-pentamethylaniline.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Hydroxy-2,3,4,5,6-pentamethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-Hydroxy-2,3,4,5,6-pentamethylaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include oxidative stress responses and modulation of enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentamethylaniline: Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.

    N-Hydroxy-2,4,6-trimethylaniline: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.

Uniqueness

N-Hydroxy-2,3,4,5,6-pentamethylaniline is unique due to its fully methylated benzene ring combined with a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

184956-90-9

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(2,3,4,5,6-pentamethylphenyl)hydroxylamine

InChI

InChI=1S/C11H17NO/c1-6-7(2)9(4)11(12-13)10(5)8(6)3/h12-13H,1-5H3

InChI Key

PSEHDTIOKYCHSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)NO)C)C

Origin of Product

United States

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